molecular formula C18H20N2O4 B5852031 N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide

N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide

Cat. No. B5852031
M. Wt: 328.4 g/mol
InChI Key: PJFFOKYYMFXHJL-UHFFFAOYSA-N
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Description

N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide, also known as DAPH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPH is a hydrazide derivative of 4-methoxybenzoic acid and is synthesized through a multistep reaction process.

Mechanism of Action

The mechanism of action of N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide involves its ability to inhibit the activity of various enzymes and signaling pathways. N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway involved in the inflammatory response. Additionally, N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide has also been shown to decrease the production of reactive oxygen species (ROS), which are molecules involved in oxidative stress. Additionally, N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide has been shown to induce apoptosis, which is a process of programmed cell death.

Advantages and Limitations for Lab Experiments

N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide is also stable under normal laboratory conditions. However, N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain experiments. Additionally, N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide can be toxic at high concentrations, which can limit its use in certain cell-based assays.

Future Directions

There are several future directions for the study of N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide. One potential direction is the development of N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide analogs with improved solubility and bioavailability. Another potential direction is the study of the potential use of N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide involves a multistep reaction process. The first step involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate compound is then reacted with 2,4-dimethylphenol to form 4-(2,4-dimethylphenoxy)benzoic acid. The final step involves the reaction of 4-(2,4-dimethylphenoxy)benzoic acid with hydrazine hydrate to form N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide. The purity of the synthesized N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide can be confirmed through various techniques such as melting point determination, thin-layer chromatography, and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide has been studied for its potential use in the treatment of various diseases such as cancer, arthritis, and Alzheimer's disease. N'-[(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

N'-[2-(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-12-4-9-16(13(2)10-12)24-11-17(21)19-20-18(22)14-5-7-15(23-3)8-6-14/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFFOKYYMFXHJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NNC(=O)C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[2-(2,4-dimethylphenoxy)acetyl]-4-methoxybenzohydrazide

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